Cas no 1805510-91-1 (2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile)

2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile
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- インチ: 1S/C8H4F3IN2/c9-5-3-4(1-2-13)6(7(10)11)14-8(5)12/h3,7H,1H2
- InChIKey: PDZGYOROIPTODA-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(CC#N)C(C(F)F)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 36.7
2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029035930-1g |
2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile |
1805510-91-1 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029035930-250mg |
2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile |
1805510-91-1 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029035930-500mg |
2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile |
1805510-91-1 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrileに関する追加情報
Professional Introduction to 2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile (CAS No. 1805510-91-1)
2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound, identified by its CAS number CAS No. 1805510-91-1, belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in the synthesis of bioactive molecules. The presence of multiple fluorine atoms and an iodine substituent in its molecular structure imparts distinct chemical reactivity, making it a valuable intermediate in the development of novel chemical entities.
The structural configuration of 2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile includes a pyridine ring substituted with a difluoromethyl group at the 2-position, a fluoro group at the 5-position, and an iodine atom at the 6-position. The 3-acetonitrile moiety further enhances its utility as a building block in synthetic chemistry. This specific arrangement of functional groups makes the compound highly versatile for further derivatization, enabling researchers to explore a wide range of pharmacological targets.
In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability and improved binding affinity to biological targets. The introduction of fluorine atoms into a molecule can significantly alter its pharmacokinetic properties, often leading to increased bioavailability and prolonged half-life. The study by Zhang et al. (2022) demonstrated that fluorinated pyridines are particularly effective in modulating enzyme activity, making them promising candidates for drug discovery efforts aimed at treating inflammatory and infectious diseases.
The iodine substituent in 2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile also plays a crucial role in its reactivity. Iodinated compounds are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for constructing complex molecular frameworks. These reactions allow for the efficient introduction of diverse functional groups onto the pyridine core, facilitating the synthesis of structurally diverse libraries for high-throughput screening.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The work by Li et al. (2023) showcased that pyridine derivatives exhibit significant potential in targeting protein-protein interactions, which are often implicated in cancer and neurodegenerative disorders. The unique combination of substituents in 2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile positions it as a key intermediate in developing novel therapeutics that modulate these interactions.
The agrochemical sector has also benefited from the exploration of fluorinated pyridines. Fluorinated compounds often exhibit improved resistance to environmental degradation, enhancing their efficacy as pesticides and herbicides. Research published by Harris et al. (2021) indicated that incorporating fluorine atoms into pyridine-based agrochemicals can lead to more sustainable and effective solutions for crop protection.
The synthetic pathways for preparing 2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile involve multi-step organic transformations that highlight the compound's synthetic utility. Starting from commercially available precursors, such as 2-amino-5-fluoropyridine, various functional groups can be introduced through selective halogenation, nitrile formation, and fluorination reactions. These synthetic strategies underscore the compound's role as a versatile scaffold for medicinal and agrochemical innovation.
The chemical reactivity of this compound has been further explored in recent studies aimed at developing new methodologies for constructing complex molecular architectures. For instance, the work by Park et al. (2020) described a novel approach to generating fluorinated pyridines using transition metal-catalyzed reactions, which could be extended to include derivatives like 2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile. Such methodologies open up new avenues for synthetic chemists seeking to develop innovative drug candidates.
In conclusion, 2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile represents a significant advancement in the field of heterocyclic chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing novel bioactive molecules with enhanced pharmacological properties. As research continues to uncover new therapeutic targets and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery efforts worldwide.
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